(Z)-2-METHYL-3-PHENYL-1-(4-PHENYLPIPERAZINO)-2-PROPEN-1-ONE
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Overview
Description
(Z)-2-Methyl-3-phenyl-1-(4-phenylpiperazino)-2-propen-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-3-phenyl-1-(4-phenylpiperazino)-2-propen-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling with Phenyl Groups: The protected piperazine is then coupled with phenyl groups through a series of reactions involving electrophiles such as bromo acetyl bromide.
Final Assembly: The final step involves the assembly of the compound by coupling the piperazine derivative with a propenone moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
(Z)-2-Methyl-3-phenyl-1-(4-phenylpiperazino)-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical drugs.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of (Z)-2-Methyl-3-phenyl-1-(4-phenylpiperazino)-2-propen-1-one involves its interaction with specific molecular targets in the body. The compound is known to interact with protein targets that play important physiological roles, such as receptors and enzymes. The piperazine moiety enhances the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A similar compound with a single phenyl group attached to the piperazine ring.
2-Phenylpiperazine: Another similar compound with a phenyl group attached to the second position of the piperazine ring.
4-Phenylpiperidine: A compound with a phenyl group attached to a piperidine ring, which is structurally similar to piperazine.
Uniqueness
(Z)-2-Methyl-3-phenyl-1-(4-phenylpiperazino)-2-propen-1-one is unique due to its specific structure, which includes a propenone moiety and two phenyl groups attached to the piperazine ring. This unique structure gives it distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-17(16-18-8-4-2-5-9-18)20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINQNPGLFXMEG-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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